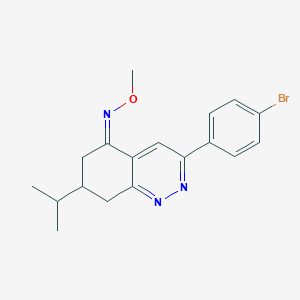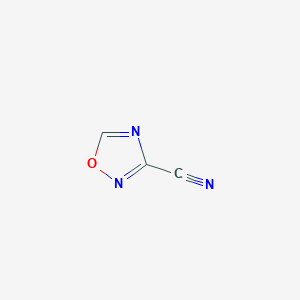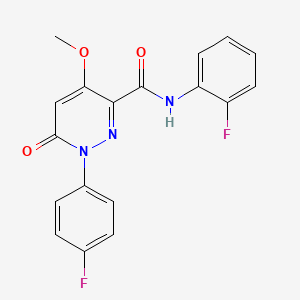
N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H27N3O2S and its molecular weight is 469.6. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactivity and Heterocycle Synthesis
The chemical reactivity of similar quinazolinone derivatives towards electrophilic and nucleophilic reagents has been extensively studied, leading to the synthesis of various heterocyclic compounds. These compounds demonstrate significant potential as anticancer agents due to their selective activity. The reactivity of these derivatives can be utilized in the development of novel heterocyclic compounds with potential therapeutic applications (Abdel-Rahman, 2006).
Antitumor Activity
Quinazolinone derivatives have shown to inhibit tumor-associated carbonic anhydrase isoforms selectively. This inhibition is crucial for developing targeted cancer therapies, as these isoforms are overexpressed in various cancer types, making them attractive targets for anticancer drugs. Among the derivatives studied, specific compounds exhibited potent inhibitory activity, underscoring the potential of quinazolinone derivatives in cancer therapy (Bozdağ et al., 2017).
Synthesis of Luotonin A Derivatives
The palladium-catalyzed synthesis of luotonin A and its derivatives through sequential cyanation/N-addition/N-arylation has been reported. This methodology facilitates the efficient construction of isoindolo[1,2-b]quinazolin-10(12H)-ones, demonstrating the versatility of quinazolinone derivatives in synthetic organic chemistry (Ju, Liu, & Li, 2009).
Water-Soluble Analogues for Antitumor Agents
The quest for more water-soluble analogues of quinazolin-4-one-based antitumor agents like CB30865 has led to the synthesis of derivatives with increased aqueous solubility and enhanced cytotoxicity. These compounds retain unique biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest, highlighting their potential for in vivo evaluation and therapeutic application (Bavetsias et al., 2002).
Antibacterial and Antifungal Activities
Quinazolinone derivatives have also been explored for their antibacterial and antifungal properties. Certain compounds demonstrated high activity against both bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents. This broad spectrum of activity further underscores the versatility of quinazolinone derivatives in medicinal chemistry (Mohamed et al., 2010).
特性
IUPAC Name |
4-[[2-[(4-ethenylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-4-20-9-11-22(12-10-20)18-34-28-30-25-8-6-5-7-24(25)27(33)31(28)17-21-13-15-23(16-14-21)26(32)29-19(2)3/h4-16,19H,1,17-18H2,2-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYLJDFAIPKYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2601972.png)

![(E)-N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601975.png)

![3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine](/img/structure/B2601981.png)
![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601983.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2601984.png)




